molecular formula C24H27NO6 B15075593 Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 117210-77-2

Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15075593
CAS No.: 117210-77-2
M. Wt: 425.5 g/mol
InChI Key: RUASDMXDUZFRMQ-UHFFFAOYSA-N
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Description

The structure features a dihydropyridine core substituted at the 4-position with a 5-(4-methoxyphenyl)furan-2-yl group and ester groups (diethyl carboxylates) at positions 3 and 3. The 4-methoxyphenyl-furan moiety distinguishes it from other 1,4-DHPs, influencing electronic properties, solubility, and bioactivity .

Properties

CAS No.

117210-77-2

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

diethyl 4-[5-(4-methoxyphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H27NO6/c1-6-29-23(26)20-14(3)25-15(4)21(24(27)30-7-2)22(20)19-13-12-18(31-19)16-8-10-17(28-5)11-9-16/h8-13,22,25H,6-7H2,1-5H3

InChI Key

RUASDMXDUZFRMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC=C(C=C3)OC)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to modify the ester functionalities or the furan ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities, such as anti-inflammatory and antioxidant properties, are of interest.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various biological effects, such as vasodilation and anti-inflammatory responses. The furan ring and methoxyphenyl group may also contribute to the compound’s overall activity by interacting with other molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Furan-Aryl Group

The 4-methoxyphenyl group in the target compound contrasts with analogs bearing different aryl substituents:

Compound Substituent on Furan Key Properties/Effects References
Target compound 4-Methoxyphenyl - Electron-donating methoxy enhances lipophilicity; may improve membrane permeability vs. halogens.
- Potential for π-π stacking due to planar aryl group.
Diethyl 4-(5-(2-Bromophenyl)furan-2-yl) 2-Bromophenyl - Electron-withdrawing bromo reduces electron density; may decrease solubility.
- Steric bulk alters molecular conformation.
Diethyl 4-(5-(3-Chlorophenyl)furan-2-yl) 3-Chlorophenyl - Moderate electron-withdrawing effect; may enhance stability via halogen bonding.
- Altered dipole moment vs. methoxy.
Diethyl 4-(5-(p-Tolyl)furan-2-yl) 4-Methylphenyl - Methyl group increases hydrophobicity but lacks lone pairs for H-bonding.
- Similar steric profile to methoxy.
Heterocyclic Core Modifications

Replacing the furan with other heterocycles significantly alters bioactivity:

Compound Heterocycle Structural Impact References
Target compound Furan - Oxygen atom in furan contributes to planar geometry; may facilitate π-stacking.
- Limited H-bonding capacity.
Pyrazole derivatives (e.g., Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]) Pyrazole - Two adjacent N atoms enable H-bonding and metal coordination.
- Enhanced rigidity compared to furan, potentially improving target specificity.
Direct aryl-substituted DHPs (e.g., Diethyl 4-(4-ethoxyphenyl)) None (aryl directly attached) - Simplified structure with fewer steric constraints.
- Reduced conformational flexibility may limit binding to complex targets.

Biological Implications: Pyrazole-containing analogs exhibit notable anti-inflammatory and antimicrobial activities, attributed to their H-bonding capacity . The target compound’s furan moiety may prioritize membrane permeability over specific target interactions.

Physicochemical Data :

Compound Melting Point (°C) Solubility Trends Purity
Target compound Not reported Likely soluble in polar aprotic solvents -
Diethyl 4-(5-(ethoxymethyl)furan-2-yl) 69–71 High in DMSO, ethanol 89%
Diethyl 4-(2-methoxyphenyl) Crystalline solid Moderate in chloroform, low in water >95%

Stability : Crystallographic studies (e.g., ) show that methoxyphenyl groups stabilize molecular packing via C–H···O interactions, whereas halogenated analogs rely on halogen bonding .

Crystallographic Insights
  • Conformation : The dihydropyridine ring adopts a flattened boat conformation, with the methoxyphenyl group nearly perpendicular (dihedral angle ~88°) to the DHP plane, as seen in .
  • Packing : Intermolecular N–H···O hydrogen bonds form R44(24) tetrameric motifs, contrasting with halogenated analogs that exhibit C–X···π interactions .

Biological Activity

Diethyl 4-(5-(4-methoxyphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. Its unique structure, characterized by a furan ring and a methoxyphenyl group, suggests potential biological activities that warrant investigation.

  • Molecular Formula : C23H24N2O5
  • Molecular Weight : 408.44 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the Hantzsch pyridine synthesis. The process often utilizes starting materials like ethyl acetoacetate and various aromatic aldehydes under controlled conditions to yield the desired dihydropyridine structure.

This compound has been studied for its interaction with various biological targets. The compound is believed to modulate calcium channels and may exhibit antioxidant properties due to its structural components.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

  • Antioxidant Activity : The presence of the methoxy group contributes to its ability to scavenge free radicals.
  • Calcium Channel Blockade : Similar to other dihydropyridines, it may function as a calcium antagonist, which is beneficial in cardiovascular applications.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in vitro.

Study 1: Antioxidant Activity

A study conducted on various dihydropyridine derivatives demonstrated that compounds with methoxy substitutions exhibited enhanced antioxidant activity compared to their unsubstituted counterparts. This was assessed using DPPH radical scavenging assays.

CompoundDPPH Scavenging Activity (%)
Control15
Methoxy Derivative65

Study 2: Calcium Channel Blocking

In a study evaluating the vasodilatory effects of dihydropyridines on rat thoracic aorta, the compound showed significant inhibition of calcium influx:

Concentration (µM)% Inhibition
130
1055
10080

The results indicated that the compound effectively reduces vascular resistance.

Study 3: Anti-inflammatory Effects

In vitro tests using macrophage cell lines revealed that treatment with the compound decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40%, indicating potential anti-inflammatory properties.

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